N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide is a chemical compound with the molecular formula C10H15N5O It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to a temperature of around 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidodicarbonimidic diamide moiety can be reduced to form simpler amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imidodicarbonimidic diamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide can be compared with other similar compounds, such as:
N-Phenylimidodicarbonimidic Diamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-[4-(2-Hydroxyethyl)phenyl]urea: Contains a urea moiety instead of the imidodicarbonimidic diamide, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C10H15N5O |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[4-(2-hydroxyethyl)phenyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-8-3-1-7(2-4-8)5-6-16/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
InChI Key |
BVRWZCVAACRBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.